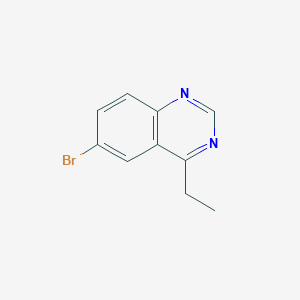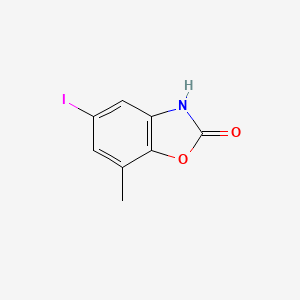
6-Bromo-4-ethylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-ethylquinazoline: is a chemical compound belonging to the quinazoline family, characterized by a bromine atom at the 6th position and an ethyl group at the 4th position on the quinazoline ring. Quinazolines are nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-ethylquinazoline typically involves the bromination of 4-ethylquinazoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinazoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-ethylquinazoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate
Major Products: The major products formed from these reactions include various substituted quinazolines, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: 6-Bromo-4-ethylquinazoline is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: In medicinal chemistry, derivatives of this compound have shown potential as anticancer agents, particularly in targeting specific enzymes and receptors involved in cancer cell proliferation. The compound’s ability to inhibit enzymes like cyclooxygenase-2 (COX-2) has been explored for anti-inflammatory applications .
Industry: The compound is used in the development of agrochemicals and pharmaceuticals. Its derivatives are investigated for their potential use as pesticides and therapeutic agents .
Mechanism of Action
The mechanism of action of 6-Bromo-4-ethylquinazoline and its derivatives often involves the inhibition of specific enzymes or receptors. For example, its anticancer activity may be attributed to the inhibition of tyrosine kinases, which play a crucial role in cell signaling and growth. The compound can bind to the active site of the enzyme, preventing substrate interaction and subsequent signal transduction .
Comparison with Similar Compounds
6-Bromoquinazoline: Lacks the ethyl group at the 4th position but shares similar reactivity and applications.
4-Ethylquinazoline: Lacks the bromine atom at the 6th position but can undergo similar reactions.
6-Bromo-2-methylquinazoline: Another derivative with a methyl group at the 2nd position, showing different biological activities
Uniqueness: 6-Bromo-4-ethylquinazoline is unique due to the combined presence of the bromine atom and the ethyl group, which can influence its reactivity and biological activity. This combination allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
602330-33-6 |
|---|---|
Molecular Formula |
C10H9BrN2 |
Molecular Weight |
237.10 g/mol |
IUPAC Name |
6-bromo-4-ethylquinazoline |
InChI |
InChI=1S/C10H9BrN2/c1-2-9-8-5-7(11)3-4-10(8)13-6-12-9/h3-6H,2H2,1H3 |
InChI Key |
AIMIGFJHYPDTEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=NC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide](/img/structure/B12594263.png)







![2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol](/img/structure/B12594311.png)


![Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B12594322.png)


